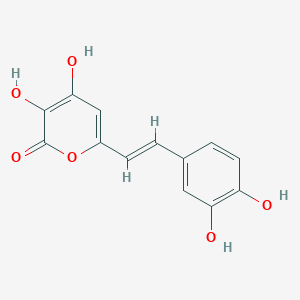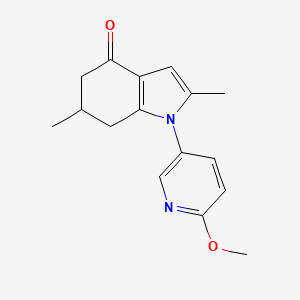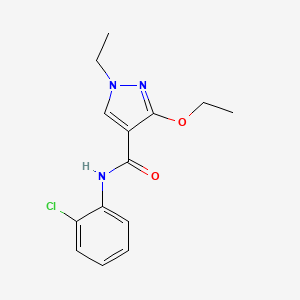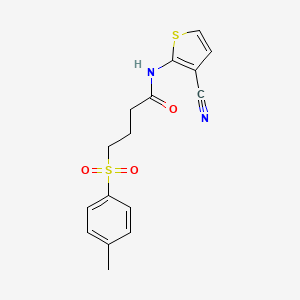
(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one” is a chemical compound that has been studied for its potential neuroprotective effects . It belongs to a class of compounds known as (E)-3,4-dihydroxystyryl alkyl sulfones, which have been designed and synthesized as new analogues of neurodegenerative agents . These compounds have shown interesting multifunctional neuroprotective effects, including antioxidative and antineuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of new analogues of neurodegenerative agents . The specific methods and procedures for the synthesis of “this compound” are not detailed in the available resources.Scientific Research Applications
Anticancer Potential
The compound and its derivatives have been identified for their selective cytotoxicity against cancer cell lines. Specifically, derivatives from Phellinus igniarius, such as 3-(4-hydroxystyryl)-8,9-dihydroxypyrano[4,3-c]isochromene-4-one and 3-(3,4-hydroxystyryl)-8,9-dihydroxypyrano[4,3-c]isochromene-4-one, demonstrated in vitro selective cytotoxicity against human lung cancer (A549) and liver cancer (Bel7402) cell lines. This suggests a potential application in cancer treatment or drug development (Mo et al., 2004).
Polymer Synthesis
The compound has been involved in the synthesis of polymers. It was used to create 2-methoxy-6-ethoxy-5-cyano-3,4-dihydro-2H-pyrans, which were then polymerized through ring-opening polymerization to obtain alternating head-to-head vinyl copolymers. These copolymers exhibit unique properties such as differences in their NMR and IR spectra, varying glass transition temperatures, and solubility in common solvents, indicating applications in material science and engineering (Lee & Cho, 1987a).
Biological Activity and Synthesis
The compound has been involved in multiple synthetic and biological studies:
Synthesis of α,β-didehydroamino acid derivatives containing an isoxazolyl or a pyrazolyl ring attached at the β-position was explored using 2H-pyran-2-ones as synthons. The research highlighted the influence of substituents and reaction conditions on the stereoselective formation of these compounds, indicating its importance in the field of synthetic organic chemistry (Vraniar et al., 2002).
Novel (E)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides were synthesized as analogues showing multifunctional neuroprotective effects, including antioxidative and antineuroinflammatory properties. These compounds demonstrated potent effects against various toxicities, indicating potential applications in neuroprotection and the treatment of neurodegenerative diseases (Ning et al., 2014).
Mechanism of Action
Target of Action
The primary targets of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one are HIV-1 CCR5 and integrase . These targets play a crucial role in the life cycle of the HIV-1 virus. CCR5 is a chemokine receptor on the host cell surface that the virus uses to enter the cell, while integrase is an enzyme that the virus uses to integrate its genetic material into the host’s DNA .
Mode of Action
This compound interacts with its targets by inhibiting their function. It prevents the HIV-1 virus from entering host cells by blocking the CCR5 receptor. Additionally, it inhibits the action of the integrase enzyme, preventing the virus from integrating its genetic material into the host’s DNA .
Biochemical Pathways
The compound affects the HIV-1 life cycle pathway. By inhibiting the function of CCR5 and integrase, it prevents the virus from entering host cells and integrating its genetic material into the host’s DNA. This disrupts the virus’s ability to replicate and spread, thereby inhibiting the progression of the disease .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HIV-1 infection. It prevents the virus from entering host cells and integrating its genetic material into the host’s DNA, thereby disrupting the virus’s ability to replicate and spread .
Future Directions
The future directions for the study of “(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one” involve its potential as a multifunctional neuroprotective agent . With the predicted CNS (+) blood-brain barrier (BBB) permeability, low cytotoxicity, and favorable physiochemical properties based on calculation, this compound can be further developed as a potential multifunctional neuroprotective agent .
Biochemical Analysis
Biochemical Properties
(E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its notable interactions is with amyloid beta (Aβ) peptides, where it inhibits Aβ aggregation, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, this compound interacts with Galectin-3 (Gal-3), a protein involved in neuroinflammation. By downregulating Gal-3, this compound alleviates Aβ-induced neuroinflammation and cognitive impairment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation. It promotes the removal of Aβ from the hippocampus and cortex, thereby reversing the loss of dendritic spines and synaptic proteins . Furthermore, this compound activates the p62/Nrf2/HO-1 signaling pathway in primary microglia, enhancing the disposal of Aβ and reducing neuroinflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to Aβ peptides, preventing their aggregation and promoting their clearance from the brain . Additionally, this compound inhibits the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines. The activation of the p62/Nrf2/HO-1 signaling pathway by this compound further contributes to its antioxidant and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Long-term studies have shown that this compound continues to protect against Aβ-induced neurotoxicity and cognitive impairment, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ aggregation and neuroinflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in the brain, particularly in regions affected by Aβ deposition, such as the hippocampus and cortex . The compound’s ability to cross the blood-brain barrier is crucial for its therapeutic efficacy in neurodegenerative diseases.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of neuronal cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The compound’s localization is essential for its activity, as it interacts with various biomolecules involved in Aβ aggregation and neuroinflammation .
Properties
IUPAC Name |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZJHPTCGVLDQ-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)
![1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine](/img/structure/B2581394.png)
![5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2581395.png)

![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)

![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)


![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)
